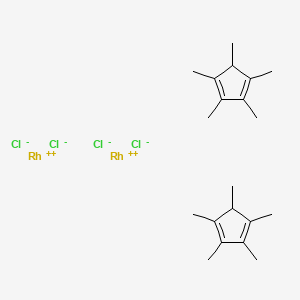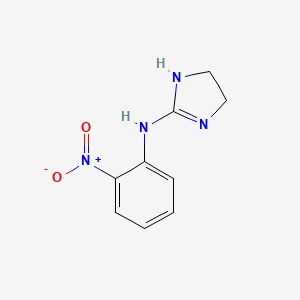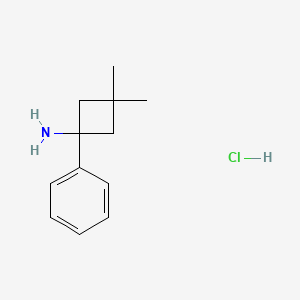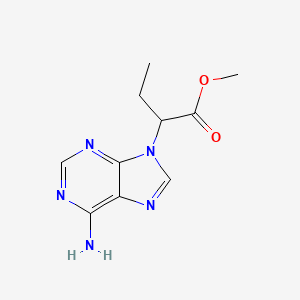
2-Ethoxy-2-propylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-propylpentan-1-amine is an organic compound with the molecular formula C10H23NO. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-propylpentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-propylpentan-1-amine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-propylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
2-Ethoxy-2-propylpentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of amine-related biochemical pathways and interactions.
Industry: Utilized in the production of polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-propylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Propylpentan-1-amine: Similar structure but lacks the ethoxy group.
2-Ethoxy-2-methylpentan-1-amine: Similar but with a methyl group instead of a propyl group.
2-Ethoxy-2-propylhexan-1-amine: Similar but with an additional carbon in the chain.
Uniqueness
2-Ethoxy-2-propylpentan-1-amine is unique due to its specific ethoxy and propyl substitutions, which confer distinct chemical properties and reactivity. These structural features make it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
2-ethoxy-2-propylpentan-1-amine |
InChI |
InChI=1S/C10H23NO/c1-4-7-10(9-11,8-5-2)12-6-3/h4-9,11H2,1-3H3 |
InChI Key |
FFRQAGVBJMXZPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CN)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)

![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)

![tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)

